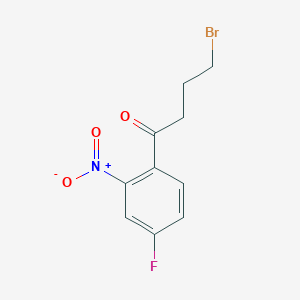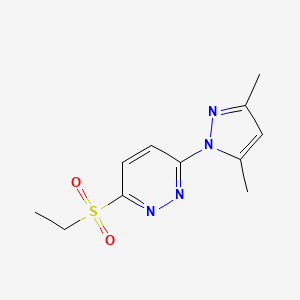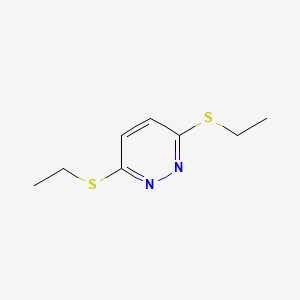![molecular formula C23H20N4O4 B14515285 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline CAS No. 62799-32-0](/img/structure/B14515285.png)
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is a complex organic compound that features a fluorenone core substituted with nitro groups and an amino group linked to a diethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline typically involves multi-step organic reactions. One common route starts with the nitration of fluorenone to introduce nitro groups at the 2 and 7 positions. This is followed by the formation of the fluorenylidene intermediate, which is then reacted with N,N-diethylaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitrofluorenone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated fluorenylidene derivatives.
Aplicaciones Científicas De Investigación
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The nitro groups and the fluorenylidene moiety may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dinitrofluorenone: Shares the fluorenone core and nitro groups but lacks the amino and diethylaniline moieties.
2-(4-Cyano-2,7-dinitro-fluoren-9-ylidene)-malononitrile: Similar fluorenylidene structure with different substituents.
(2,4,7-Trinitro-9-fluorenylidene)malonitrile: Contains additional nitro groups and different substituents.
Uniqueness
4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline is unique due to the combination of its fluorenylidene core with nitro groups and the diethylaniline moiety
Propiedades
Número CAS |
62799-32-0 |
|---|---|
Fórmula molecular |
C23H20N4O4 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
4-[(2,7-dinitrofluoren-9-ylidene)amino]-N,N-diethylaniline |
InChI |
InChI=1S/C23H20N4O4/c1-3-25(4-2)16-7-5-15(6-8-16)24-23-21-13-17(26(28)29)9-11-19(21)20-12-10-18(27(30)31)14-22(20)23/h5-14H,3-4H2,1-2H3 |
Clave InChI |
XYSLKCGBUVUFHA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)

![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)


![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)






![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
